molecular formula C9H16N2O B13287766 2-{bicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide

2-{bicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide

Cat. No.: B13287766
M. Wt: 168.24 g/mol
InChI Key: WEWFYCCPULRJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{Bicyclo[221]heptan-2-yl}-N’-hydroxyethanimidamide is a chemical compound characterized by its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigid and stable framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{bicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide typically involves the reaction of bicyclo[2.2.1]heptan-2-ylamine with ethyl formate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the hydroxyethanimidamide group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, amines, and substituted bicyclo[2.2.1]heptane compounds .

Scientific Research Applications

2-{Bicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{bicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The hydroxyethanimidamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bicyclic structure provides rigidity, which can affect the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{bicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide lies in its combination of the bicyclic structure with the hydroxyethanimidamide group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C9H16N2O/c10-9(11-12)5-8-4-6-1-2-7(8)3-6/h6-8,12H,1-5H2,(H2,10,11)

InChI Key

WEWFYCCPULRJKA-UHFFFAOYSA-N

Isomeric SMILES

C1CC2CC1CC2C/C(=N/O)/N

Canonical SMILES

C1CC2CC1CC2CC(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.